6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16353953
InChI: InChI=1S/C22H28ClNO6/c1-5-14-11-20(26)28-17-13-18(16(23)12-15(14)17)29-19(25)9-7-6-8-10-24-21(27)30-22(2,3)4/h11-13H,5-10H2,1-4H3,(H,24,27)
SMILES:
Molecular Formula: C22H28ClNO6
Molecular Weight: 437.9 g/mol

6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate

CAS No.:

Cat. No.: VC16353953

Molecular Formula: C22H28ClNO6

Molecular Weight: 437.9 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate -

Specification

Molecular Formula C22H28ClNO6
Molecular Weight 437.9 g/mol
IUPAC Name (6-chloro-4-ethyl-2-oxochromen-7-yl) 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Standard InChI InChI=1S/C22H28ClNO6/c1-5-14-11-20(26)28-17-13-18(16(23)12-15(14)17)29-19(25)9-7-6-8-10-24-21(27)30-22(2,3)4/h11-13H,5-10H2,1-4H3,(H,24,27)
Standard InChI Key QLBNEIHEBILGMF-UHFFFAOYSA-N
Canonical SMILES CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)CCCCCNC(=O)OC(C)(C)C

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture and Functional Groups

6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate features a chromenone backbone—a fused benzene and pyrone ring system—with substituents that enhance its reactivity and stability. The chromenone nucleus is substituted at position 6 with a chlorine atom, position 4 with an ethyl group, and position 7 with a hexanoate ester linked to a Boc-protected amine. This arrangement confers distinct electronic and steric properties, influencing its behavior in synthetic and biological contexts.

The Boc group ((CH3)3COCONH\text{(CH}_3\text{)}_3\text{COCONH}) serves as a temporary protective moiety for the amine, enabling selective reactivity during multi-step syntheses. The hexanoate ester (CH2)5COO\text{CH}_2\text{)}_5\text{COO}) enhances lipophilicity, potentially improving membrane permeability in drug candidates.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC21H26ClNO6\text{C}_{21}\text{H}_{26}\text{ClNO}_6
Molecular Weight448.89 g/mol
Key Functional GroupsChloro, Ethyl, Ester, Boc-Amine
Spectral SignaturesNMR, IR, MS

Synthesis and Reaction Pathways

Multi-Step Synthetic Strategy

The synthesis of this compound involves sequential modifications to the chromenone scaffold. A representative pathway includes:

  • Chromenone Core Formation: Condensation of resorcinol derivatives with β-keto esters under acidic conditions yields the 2H-chromen-2-one structure.

  • Chlorination and Alkylation: Electrophilic substitution introduces the chloro and ethyl groups at positions 6 and 4, respectively.

  • Esterification: Coupling the chromenol intermediate with 6-[(tert-butoxycarbonyl)amino]hexanoic acid using carbodiimide reagents (e.g., DCC) forms the ester bond.

Table 2: Typical Reaction Conditions

StepReagents/ConditionsPurpose
ChlorinationSOCl2\text{SOCl}_2, DMF catalystIntroduce Cl at position 6
AlkylationEthyl bromide, K2CO3\text{K}_2\text{CO}_3Ethyl group addition
EsterificationDCC, DMAP, anhydrous DCMCouple hexanoic acid derivative

Reactions are conducted under inert atmospheres (N2_2) to prevent oxidation, with purification via silica gel chromatography.

Analytical Characterization

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR):

  • 1H^1\text{H}-NMR: Distinct signals for the ethyl group (δ 1.2–1.4 ppm, triplet), Boc methyl groups (δ 1.4 ppm, singlet), and aromatic protons (δ 6.8–7.9 ppm).

  • 13C^{13}\text{C}-NMR: Carbonyl carbons (δ 165–175 ppm), aromatic carbons (δ 110–160 ppm), and Boc quaternary carbon (δ 80 ppm).

Mass Spectrometry (MS):

  • Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 449.1 ([M+H]+^+), with fragments corresponding to Boc group loss (m/z 348.0) and chromenone cleavage (m/z 195.0).

Infrared Spectroscopy (IR):

  • Strong absorption bands at 1740 cm1^{-1} (ester C=O), 1680 cm1^{-1} (amide C=O), and 1250 cm1^{-1} (C-O ester).

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

The compound’s Boc-protected amine enables its use in peptide coupling reactions, where it serves as a building block for prodrugs or targeted therapeutics. For example, it may anchor cytotoxic agents to delivery vectors via hydrolyzable ester linkages.

Biological Activity Profiling

While direct pharmacological data remain undisclosed, structural analogs exhibit:

  • Anticancer Activity: Chromenone derivatives inhibit topoisomerases and induce apoptosis.

  • Antimicrobial Effects: Halogenated chromenones disrupt microbial cell membranes.

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Chromenones

CompoundSubstituentsBioactivity
6-Chloro-4-ethyl derivativeCl, ethyl, Boc-hexanoateSynthetic intermediate
6-Ethyl-4-methyl analog Ethyl, methyl, sulfonamideEnzyme inhibition
3-Chloro-4-hydroxybenzaldehyde Cl, hydroxy, aldehydeAntimicrobial precursor

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